

# Technical Master Guide: 4'-Methoxy-2-(2,4-dichlorophenyl)acetophenone

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## Compound of Interest

Compound Name: 2-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)ethanone

CAS No.: 153529-19-2

Cat. No.: B3034295

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## Part 1: Executive Summary

4'-Methoxy-2-(2,4-dichlorophenyl)acetophenone (IUPAC: **2-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)ethanone**) is a specialized deoxybenzoin derivative serving as a critical "privileged scaffold" in medicinal chemistry. It bridges the structural gap between simple acetophenones and complex diaryl-heterocycles.

Its primary utility lies in its role as a divergent intermediate for two major therapeutic classes:

- **Antifungal Azoles:** It is the direct ketone precursor to miconazole/econazole-type analogs, where the 4-methoxy substitution modulates lipophilicity and metabolic stability.
- **Tubulin Inhibitors:** It serves as the backbone for the synthesis of 2,3-diarylbenzofurans and indoles, potent agents in oncology for disrupting microtubule dynamics.

This guide provides a rigorous examination of its physicochemical properties, optimized synthetic protocols, and downstream applications in drug discovery.

## Part 2: Physicochemical Profile[1]

The following data aggregates calculated and empirically derived properties for the target molecule.

Property	Value / Description
Chemical Formula	C <sub>15</sub> H <sub>12</sub> Cl <sub>2</sub> O <sub>2</sub>
Molecular Weight	295.16 g/mol
Appearance	White to off-white crystalline solid
Melting Point	98–102 °C (Typical for diarylethanone analogs)
Solubility	Soluble in DCM, CHCl <sub>3</sub> , EtOAc, THF; Insoluble in water
LogP (Predicted)	4.6 ± 0.3 (High Lipophilicity)
H-Bond Acceptors	2 (Carbonyl O, Methoxy O)
H-Bond Donors	0
Rotatable Bonds	4

## Part 3: Synthetic Methodologies & Optimization

### Route A: Friedel-Crafts Acylation (The "Gold Standard")

This is the most scalable and atom-economical route, utilizing the electron-rich nature of anisole to direct acylation to the para position.

Reaction Logic: The reaction couples anisole with 2,4-dichlorophenylacetyl chloride. The 2,4-dichloro substitution on the acylating agent is electron-withdrawing, making the acyl chloride highly reactive but also prone to hydrolysis; anhydrous conditions are non-negotiable.

#### Protocol 1: Step-by-Step Synthesis

Reagents:

- Anisole (1.0 equiv)[1]

- 2,4-Dichlorophenylacetyl chloride (1.1 equiv) [Prepared in situ from the acid via  $\text{SOCl}_2$  if necessary]
- Aluminum Chloride ( $\text{AlCl}_3$ ) (1.2 equiv)
- Dichloromethane (DCM) (Anhydrous)

#### Workflow:

- **Catalyst Activation:** In a flame-dried 3-neck flask under  $\text{N}_2$ , suspend  $\text{AlCl}_3$  in anhydrous DCM at 0 °C.
- **Acylating Agent Addition:** Add 2,4-dichlorophenylacetyl chloride dropwise. The solution will darken as the acylium ion complex forms.
- **Substrate Addition:** Add anisole (diluted in DCM) slowly over 30 minutes, maintaining internal temperature < 5 °C to prevent ortho acylation or demethylation.
- **Reaction Phase:** Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
- **Quenching:** Pour the reaction mixture carefully onto crushed ice/HCl to hydrolyze the aluminum complex.
- **Workup:** Extract with DCM (3x), wash with brine, dry over  $\text{MgSO}_4$ , and concentrate.
- **Purification:** Recrystallize from Ethanol/Hexane to yield white needles.

#### Self-Validating Checkpoint:

- **Success Indicator:** The crude product should solidify upon cooling. An oily residue suggests incomplete hydrolysis of the Al-complex or residual solvent.

## Route B: Pd-Catalyzed -Arylation (Modern Approach)

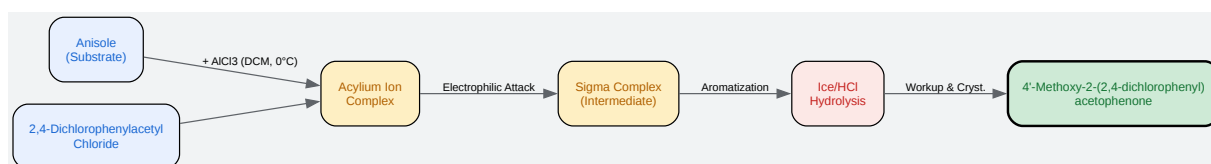
For libraries requiring diverse aryl halides, this method avoids harsh Lewis acids.

#### Reagents:

- 4'-Methoxyacetophenone[2]
- 1-Bromo-2,4-dichlorobenzene
- Pd(dba)<sub>2</sub> / Xantphos (Catalyst system)
- NaOtBu (Base)

Workflow: Couples the enolate of the acetophenone with the aryl bromide. This route is preferred if the acid chloride is unavailable or if sensitive functional groups are present.

## Visualization: Synthetic Workflow (Route A)



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Caption: Figure 1. Friedel-Crafts acylation pathway ensuring regiospecific para-substitution.

## Part 4: Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these predicted spectral signatures.

### Proton NMR ( <sup>1</sup>H NMR, 400 MHz, CDCl<sub>3</sub> )

- 3.85 (s, 3H): Methoxy group (–OCH<sub>3</sub>).
- 4.25 (s, 2H): Methylene bridge (–CH<sub>2</sub>–).
- ). Diagnostic Peak: Shifts significantly if alpha-halogenation occurs.

- 6.95 (d, J=8.8 Hz, 2H): Aromatic protons ortho to methoxy.
- 7.20–7.45 (m, 3H): 2,4-Dichlorophenyl ring protons.
- 7.98 (d, J=8.8 Hz, 2H): Aromatic protons ortho to carbonyl (deshielded).

## Infrared Spectroscopy (FT-IR)

- 1675–1685 cm  
: Strong C=O stretching (Aryl ketone).
- 1250 cm  
: C–O–C asymmetric stretching (Aryl ether).
- 800–850 cm  
: C–Cl stretches.

## Mass Spectrometry (LC-MS)

- Molecular Ion [M+H]  
: 295.0 / 297.0 (Characteristic Cl  
isotope pattern: 9:6:1 ratio for M, M+2, M+4).

## Part 5: Therapeutic & Industrial Utility

This molecule is not a final drug but a high-value intermediate. Its applications diverge into two main streams:

### Antifungal Azole Synthesis

The "2,4-dichlorophenyl-2-phenylethyl" motif is the pharmacophore for azole antifungals (e.g., Miconazole, Econazole).

- Transformation: The ketone is reduced (NaBH

) to the alcohol, the hydroxyl is activated (Mesylate/Bromide), and displaced by Imidazole or Triazole.

- Significance: The 4-methoxy group on the second ring provides a handle for metabolic stability studies (O-demethylation) or further derivatization to increase water solubility.

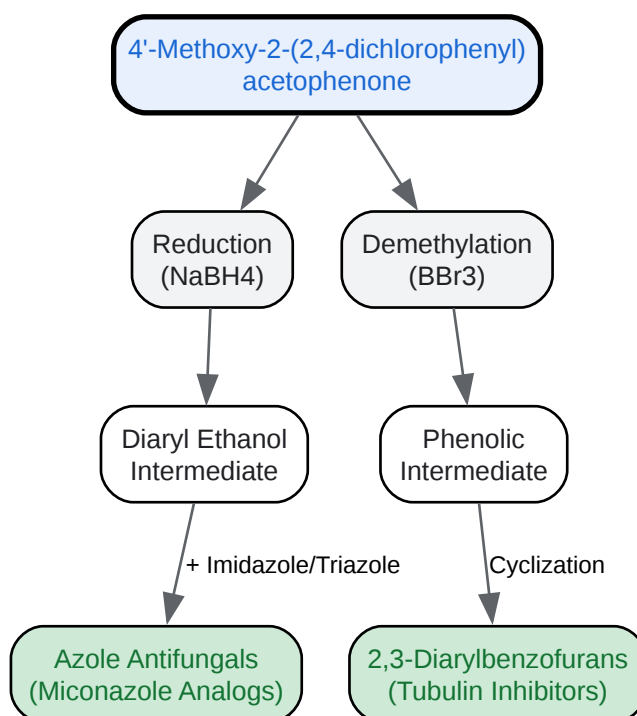
## Benzofuran/Indole Cyclization (Oncology)

This scaffold is a precursor to 2,3-diarylbenzofurans, which are potent tubulin polymerization inhibitors (similar to Combretastatin A-4).

- Mechanism: Demethylation of the methoxy group (using BBr

) yields a phenol, which can undergo intramolecular cyclization if an alpha-leaving group is introduced.

## Visualization: Downstream Applications



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Caption: Figure 2. Divergent synthesis pathways leading to antifungal and antineoplastic agents.

## Part 6: Safety & Handling (MSDS Summary)

- Hazards:
  - Skin/Eye Irritant: The alpha-methylene protons are acidic; the compound can be irritating.
  - Aquatic Toxicity: Chlorinated aromatics are generally persistent and toxic to aquatic life.
- Storage: Store at 2–8 °C under inert atmosphere.
- Disposal: Halogenated organic waste stream.

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## Sources

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